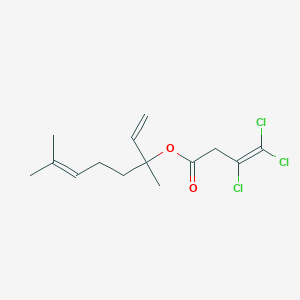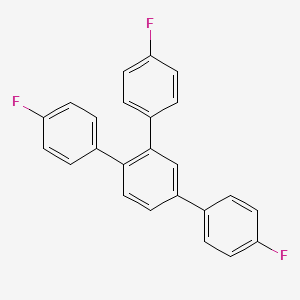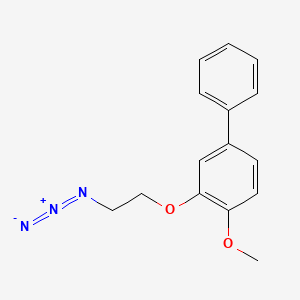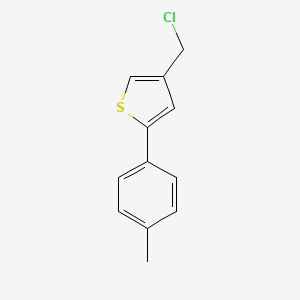
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate is a chemical compound that belongs to the class of monoterpenoids. It is an ester derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate typically involves the esterification of linalool with 3,4,4-trichlorobut-3-enoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant scent.
Mecanismo De Acción
The mechanism of action of 3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, its antimicrobial properties may result from disrupting the cell membrane of microorganisms, leading to cell lysis and death.
Comparación Con Compuestos Similares
Similar Compounds
3,7-dimethylocta-1,6-dien-3-yl acetate: An ester of linalool with acetic acid, commonly found in essential oils.
3,7-dimethylocta-1,6-dien-3-yl propionate: An ester of linalool with propionic acid, used in fragrances and flavors.
Uniqueness
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate is unique due to the presence of the trichlorobut-3-enoate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other linalool esters and contributes to its specific applications in research and industry.
Propiedades
Número CAS |
648917-94-6 |
|---|---|
Fórmula molecular |
C14H19Cl3O2 |
Peso molecular |
325.7 g/mol |
Nombre IUPAC |
3,7-dimethylocta-1,6-dien-3-yl 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C14H19Cl3O2/c1-5-14(4,8-6-7-10(2)3)19-12(18)9-11(15)13(16)17/h5,7H,1,6,8-9H2,2-4H3 |
Clave InChI |
LUOJOARZKSUBTB-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)OC(=O)CC(=C(Cl)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)
![5,6-Dimethyl-N-(2-phenoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12611812.png)

![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)
![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)
![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)
![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
![13-[4-(Tridecafluorohexyl)phenyl]-3,6,9,12-tetraoxaoctadecan-1-ol](/img/structure/B12611859.png)
![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzonitrile](/img/structure/B12611860.png)





